molecular formula C5H10N2O2 B571916 N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE CAS No. 1219802-57-9

N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE

Cat. No.: B571916
CAS No.: 1219802-57-9
M. Wt: 138.196
InChI Key: FJMAXCRRCJSCIE-AUOAYUKBSA-N
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Description

N-Acetyl-D3-glycine-D2-N-methyl-D3-amide is a derivative of sarcosine, an amino acid found in various biological tissues. This compound has gained attention due to its potential therapeutic and industrial applications.

Scientific Research Applications

N-Acetyl-D3-glycine-D2-N-methyl-D3-amide has several scientific research applications:

    Chemistry: Used as a labeled compound in isotopic studies to trace metabolic pathways.

    Biology: Investigated for its role in cellular metabolism and signaling.

    Medicine: Potential therapeutic applications due to its structural similarity to sarcosine, which is involved in various metabolic processes.

    Industry: Utilized in the synthesis of other complex molecules and as a standard in analytical chemistry .

Safety and Hazards

“N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE” is classified as non-hazardous for transport . It is recommended to store the compound at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D3-glycine-D2-N-methyl-D3-amide involves the acetylation of glycine followed by methylation. The reaction typically requires the use of acetic anhydride and methylamine under controlled conditions to ensure the desired isotopic labeling .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D3-glycine-D2-N-methyl-D3-amide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetylglycine derivatives, while reduction could produce N-methylglycine derivatives .

Mechanism of Action

The mechanism by which N-Acetyl-D3-glycine-D2-N-methyl-D3-amide exerts its effects is not fully understood. it is believed to interact with metabolic pathways involving sarcosine and glycine. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglycine: Similar structure but lacks the methyl group.

    N-Methylglycine (Sarcosine): Similar structure but lacks the acetyl group.

    N-Acetyl-N-methylglycinamide: Similar structure but without isotopic labeling.

Uniqueness

N-Acetyl-D3-glycine-D2-N-methyl-D3-amide is unique due to its isotopic labeling, which makes it valuable for tracing studies in metabolic research. Its combination of acetyl and methyl groups also provides distinct chemical properties compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE involves the reaction of N-acetyl-D3-glycine with N-methyl-D3-amine.", "Starting Materials": [ "N-acetyl-D3-glycine", "N-methyl-D3-amine" ], "Reaction": [ "Step 1: N-acetyl-D3-glycine is dissolved in a suitable solvent.", "Step 2: N-methyl-D3-amine is slowly added to the reaction mixture while stirring.", "Step 3: The reaction mixture is heated under reflux for a specified period.", "Step 4: The solvent is evaporated under reduced pressure.", "Step 5: The residue is purified by column chromatography to obtain N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE." ] }

CAS No.

1219802-57-9

Molecular Formula

C5H10N2O2

Molecular Weight

138.196

IUPAC Name

2,2,2-trideuterio-N-[1,1-dideuterio-2-oxo-2-(trideuteriomethylamino)ethyl]acetamide

InChI

InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)/i1D3,2D3,3D2

InChI Key

FJMAXCRRCJSCIE-AUOAYUKBSA-N

SMILES

CC(=O)NCC(=O)NC

Synonyms

N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE

Origin of Product

United States

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